molecular formula C18H20BrN3O3 B5160910 1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5160910
M. Wt: 406.3 g/mol
InChI Key: DUEWNYSRIQRFTO-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as BZP-NP, is a piperazine derivative that has attracted significant attention in scientific research due to its potential as a therapeutic agent. It is a compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. It has been shown to affect the levels of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to its use, such as the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of more potent and selective derivatives that can be used in the treatment of specific diseases. Another area of research is the investigation of its potential as a neuroprotective agent. Additionally, further studies are needed to fully understand its safety profile and potential side effects.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has attracted significant attention in scientific research due to its potential as a therapeutic agent. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Further research is needed to fully understand its potential as a therapeutic agent and to develop more potent and selective derivatives.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-nitrophenylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of conditions such as arthritis and neurodegenerative diseases. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3/c1-25-18-7-2-14(12-17(18)19)13-20-8-10-21(11-9-20)15-3-5-16(6-4-15)22(23)24/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEWNYSRIQRFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

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